Hexamethoxytrisilan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethoxytrisilan-2-one is a silicon-based compound characterized by its unique structure, which includes three silicon atoms bonded to methoxy groups and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexamethoxytrisilan-2-one can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant. The general reaction is as follows:
SiHCl3+3CH3OH→Si(OCH3)3+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as platinum or palladium can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: Hexamethoxytrisilan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to silanes.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hexamethoxytrisilan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which hexamethoxytrisilan-2-one exerts its effects is primarily through its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability makes it an excellent candidate for use in various chemical reactions and industrial applications. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Hexamethoxytrisilan-2-one can be compared with other silicon-based compounds such as:
Trimethoxysilane: Similar in structure but with fewer methoxy groups.
Tetramethoxysilane: Contains four methoxy groups and is used in similar applications.
Hexamethyldisiloxane: Contains silicon-oxygen bonds but lacks the methoxy groups.
Uniqueness: this compound’s unique combination of three silicon atoms and six methoxy groups provides it with distinct chemical properties, making it more versatile in certain applications compared to its counterparts.
Eigenschaften
CAS-Nummer |
89455-28-7 |
---|---|
Molekularformel |
C6H18O7Si3 |
Molekulargewicht |
286.46 g/mol |
IUPAC-Name |
trimethoxy-[oxo(trimethoxysilyl)silyl]silane |
InChI |
InChI=1S/C6H18O7Si3/c1-8-15(9-2,10-3)14(7)16(11-4,12-5)13-6/h1-6H3 |
InChI-Schlüssel |
DOCWEWAVISMAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](OC)(OC)[Si](=O)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.